molecular formula C24H22N4O2 B4500876 N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4500876
M. Wt: 398.5 g/mol
InChI Key: HZCGBRHMQNVINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic structures

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-5-phenyl-N-pyridin-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-27(2)20-13-11-18(12-14-20)17-28(23-10-6-7-15-25-23)24(29)21-16-22(30-26-21)19-8-4-3-5-9-19/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCGBRHMQNVINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE

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